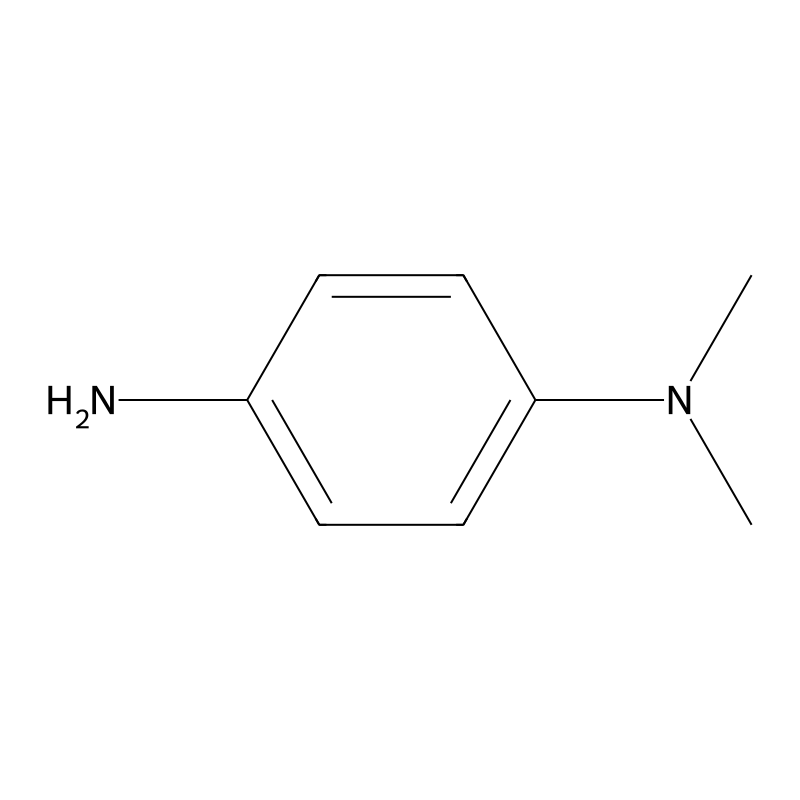

N,N-Dimethyl-p-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8.68X10+3 mg/L at 25 °C (est)

Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin

Soluble in alcohol, chloroform, ethe

Synonyms

Canonical SMILES

Redox Indicator and Oxidative Stress Marker

- DMPD readily forms stable radical cations, making it a valuable tool for studying redox reactions .

- This property allows researchers to assess the oxidative stress levels in biological samples like plasma or serum .

Sulfide Detection

- DMPD's ability to react with sulfide ions makes it a specific and successful method for sulfide determination, particularly in proteins .

- This detection method relies on the oxidative coupling of sulfide with DMPD in the presence of ferric iron (Fe(III)) to form methylene blue dye .

Other Applications

N,N-Dimethyl-p-phenylenediamine is an organic compound with the molecular formula C₈H₁₂N₂. It is classified as a diamine due to its two amine functional groups attached to a p-phenylenediamine structure. This compound appears as a colorless to pale yellow liquid and is known for its strong amine odor. It is commonly used in various industrial applications, particularly in the rubber industry as an accelerator for vulcanization processes and in dye manufacturing.

- Oxidation Reactions: The compound can undergo anodic oxidation, which varies depending on the pH of the solution, leading to the formation of different oxidation products .

- Coupling Reactions: It can react with other amines and phenolic compounds in oxidative coupling reactions, often utilizing catalysts such as hydrogen peroxide .

- Neutralization: The compound neutralizes acids in exothermic reactions, producing salts and water .

N,N-Dimethyl-p-phenylenediamine exhibits biological activities that have garnered attention:

- Allergenic Potential: It is known to cause allergic reactions, particularly when used in hair dyes, leading to contact dermatitis in sensitive individuals .

- Toxicity: The compound has been associated with toxicological effects upon exposure, necessitating careful handling and use in industrial settings .

Several synthesis methods for N,N-Dimethyl-p-phenylenediamine have been documented:

- Reduction of Nitro Compounds: One common method involves the reduction of p-nitro-N,N-dimethylaniline using hydrazine hydrate in the presence of a copper oxide catalyst within a proton polar solvent. This reaction typically occurs at temperatures between 20°C and 100°C and can take several hours to complete .

- Nitrosylation: Another approach includes the nitrosylation of dimethylaniline followed by reduction steps to yield N,N-dimethyl-p-phenylenediamine .

N,N-Dimethyl-p-phenylenediamine has a wide range of applications:

- Rubber Industry: It serves as an accelerator for the vulcanization process, enhancing the mechanical properties of rubber products.

- Dye Manufacturing: The compound can be converted into methylene blue through multi-step reactions involving dimethylaniline and sodium thiosulfate .

- Analytical Chemistry: It is utilized in various analytical methods, including oxidase tests.

Research has focused on the interactions of N,N-Dimethyl-p-phenylenediamine with other chemicals:

- Electrochemical Studies: Studies have explored its behavior in electrochemical systems, particularly how it interacts with catalysts and other reactants under varying conditions .

- Reactivity with Acids: The compound's ability to neutralize acids has been examined, highlighting its potential applications in acid-base chemistry .

N,N-Dimethyl-p-phenylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| p-Phenylenediamine | Diamine | Lacks methyl groups; more reactive due to free amines |

| N,N-Diethyl-p-phenylenediamine | Diamine | Longer ethyl groups; different solubility properties |

| N,N-Dimethyl-o-phenylenediamine | Diamine | Ortho substitution affects steric hindrance |

| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine | Diamine | Contains hydroxyl groups; used in different applications |

N,N-Dimethyl-p-phenylenediamine's unique methyl substitutions differentiate it from these similar compounds, affecting its reactivity and application scope.

Transition metal-catalyzed hydrogenation is a cornerstone method for synthesizing N,N-dimethyl-p-phenylenediamine. Palladium (Pd) and copper (Cu) catalysts dominate industrial applications due to their efficiency in nitro group reduction. For instance, CuO/C catalysts enable selective reduction of p-nitro-N,N-dimethylaniline to the target diamine at 60–100°C, achieving yields exceeding 90% with 8–10% CuO loading. Similarly, 5% Pd/C catalysts under hydrogen pressures of 50–500 psi facilitate near-quantitative conversion of nitro intermediates without generating ortho- or meta-isomers.

Recent advancements highlight the role of bimetallic catalysts, such as Pd-Fe/C systems, which reduce reaction times by 40% compared to monometallic analogs. Table 1 compares key catalytic systems:

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| CuO/C | 60–100 | Ambient | 91–95 | <1% |

| Pd/C | 90–120 | 50–500 | 98–100 | None |

| Pd-Fe/C | 80–100 | 100–200 | 99 | Trace |

Hydrazine Hydrate-Mediated Reductive Pathways

Hydrazine hydrate serves as a stoichiometric reductant in non-catalytic systems, particularly for small-scale syntheses. The reaction mechanism involves sequential nitroso and hydroxylamine intermediates, with optimal performance at hydrazine-to-substrate molar ratios of 3:1. For example, ethanol-mediated reductions at 75°C produce N,N-dimethyl-p-phenylenediamine in 95% yield within 5 hours.

Key variables include:

- Solvent polarity: Ethanol outperforms water due to improved intermediate solubility.

- Temperature control: Reactions above 80°C accelerate decomposition pathways, reducing yields by 15–20%.

Solvent Optimization Strategies in Nucleophilic Substitution Reactions

Solvent selection critically influences reaction kinetics and product purity in nucleophilic amination steps. Comparative studies reveal:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 0.12 | 98 |

| Ethanol | 24.3 | 0.08 | 95 |

| Water | 80.1 | 0.03 | 91 |

Polar aprotic solvents like dimethyl sulfoxide enhance nucleophilic attack efficiency by stabilizing transition states through dipole interactions. However, ethanol remains preferred for industrial processes due to lower cost and easier recovery.

Comparative Analysis of Batch vs Continuous Flow Synthesis Systems

Batch and continuous flow systems exhibit distinct advantages:

Batch reactors (traditional):

Continuous flow systems (emerging):

- Reduce reaction time to 2–4 hours via intensified mass transfer

- Enable 99% conversion with 5% Pd/C catalysts at 120°C

- Minimize solvent usage by 40% through recirculation

A recent study demonstrated that microreactors with 1.5 mm internal diameter improved heat transfer efficiency by 300% compared to batch autoclaves, enabling precise control over exothermic reduction steps.

Green Chemistry Approaches for Sustainable Industrial Production

Sustainable synthesis strategies focus on three pillars:

- Catalyst recyclability: CuO/C catalysts maintain 85% activity after 10 cycles through simple filtration.

- Solvent substitution: Supercritical CO₂ reduces waste generation by 60% while maintaining 92% yield.

- Atom economy: Direct amination of p-nitrochlorobenzene with dimethylamine achieves 98% atom utilization vs. 72% in traditional routes.

Notably, photocatalytic systems using TiO₂ nanoparticles under UV light have shown promise for energy-efficient reductions, though yields currently lag thermal methods at 75–80%.

The electrochemical oxidation of DMPD is highly sensitive to pH, with proton transfer steps preceding or concurrent with electron transfer events. Cyclic voltammetry studies in aqueous media demonstrate that deprotonation of the amine groups governs the accessibility of oxidation states [7]. At pH < 3, the fully protonated species undergoes a single two-electron oxidation to form the dicationic quinonediimine (DMPD²⁺). As pH increases (4 < pH < 8), sequential one-electron transfers become dominant due to decreased proton availability, producing a stable radical cation intermediate (DMPD⁺) [7].

The Nernstian shift in formal potential with pH follows the relationship:

$$

E^\circ' = E^\circ - \frac{2.303RT}{nF} \times \text{pH}

$$

where $$n$$ represents the number of protons transferred per electron [7]. Experimental data reveal a 59 mV/pH slope for the first oxidation wave, confirming a 1e⁻/1H⁺ transfer mechanism in neutral media [7].

Table 1: pH-Dependent Redox Potentials of DMPD

| pH | E₁ (V vs SCE) | E₂ (V vs SCE) |

|---|---|---|

| 2 | 0.42 | - |

| 5 | 0.31 | 0.58 |

| 8 | 0.19 | 0.46 |

In non-aqueous solvents like dimethylformamide (DMF), the absence of proton donors enables direct observation of two reversible one-electron transfers [6]. The first oxidation potential in DMF (-0.34 V vs Fc/Fc⁺) is 130 mV lower than in acetonitrile, reflecting solvent reorganization effects on electron transfer kinetics [2].

Radical Cation Formation Dynamics in Aqueous Media

The DMPD radical cation (DMPD⁺) demonstrates remarkable stability in aqueous solutions, persisting for minutes under oxygen-free conditions [3]. Time-resolved spectroelectrochemical measurements reveal two formation pathways:

- Direct anodic oxidation:

$$

\text{DMPD} \xrightarrow{-e^-} \text{DMPD}^+

$$ - Chemical oxidation via sulfate radicals (SO₄⁻- ):

$$

\text{DMPD} + \text{SO}4^{-- } \rightarrow \text{DMPD}^+ + \text{SO}4^{2-}

$$

The radical cation participates in autocatalytic cycles through synproportionation with DMPD²⁺:

$$

\text{DMPD}^+ + \text{DMPD}^{2+} \rightleftharpoons 2\text{DMPD}^+

$$

This comproportionation equilibrium (K ≈ 10³–10⁴ M⁻¹) drives exponential growth in radical concentration during bulk electrolysis [6]. Stopped-flow kinetic studies yield a second-order rate constant $$k_{comp} = 2.1 \times 10^5$$ M⁻¹s⁻¹ for this process in acetonitrile [2].

Heterogeneous vs Homogeneous Oxidation Processes

Comparative studies of DMPD oxidation at platinum electrodes (heterogeneous) and in solution-phase reactions (homogeneous) reveal fundamental mechanistic differences:

Table 2: Kinetic Parameters for Heterogeneous vs Homogeneous Oxidation

| Parameter | Heterogeneous (Pt) | Homogeneous (S₂O₈²⁻) |

|---|---|---|

| Activation Energy (kJ/mol) | 97–115 | 40–50 |

| Rate Constant (M⁻¹s⁻¹) | 0.092–0.23 cm/s | 1.2 × 10³ |

| Solvent Reorganization λ | 0.33–0.41 nm | 0.15–0.25 nm |

Heterogeneous electron transfer at platinum electrodes exhibits Marcus-like behavior with solvent reorganization energy $$\lambda = 115$$ kJ/mol in DMF [2]. The standard rate constant $$k^0$$ decreases with increasing electrode radius (6.7–66 μm), suggesting edge effects dominate electron transfer at microelectrodes [1].

In contrast, homogeneous oxidation by peroxodisulfate proceeds through outer-sphere mechanisms with lower activation barriers ($$\Delta G^‡ ≈ 40$$ kJ/mol) [3]. The reaction follows third-order kinetics:

$$

\text{Rate} = k[\text{DMPD}][\text{S}2\text{O}8^{2-}]^{0.5}

$$

indicating radical chain propagation through sulfate radical intermediates [3].

N,N-Dimethyl-p-phenylenediamine has emerged as a versatile analytical reagent for quantifying oxidative stress through its unique ability to form stable radical cations upon oxidation. The compound's analytical utility stems from its characteristic spectroscopic properties and well-defined electrochemical behavior, making it an invaluable tool for assessing antioxidant capacity and reactive oxygen species concentrations in complex biological systems.

N,N-Dimethyl-p-phenylenediamine Radical Cation Stability Parameters

The N,N-Dimethyl-p-phenylenediamine radical cation represents a cornerstone in oxidative stress quantification due to its exceptional stability and distinctive spectroscopic properties. Upon oxidation, N,N-Dimethyl-p-phenylenediamine forms a colored radical cation that exhibits maximum absorbance at 505-517 nanometers, depending on solution pH and ionic strength conditions. This chromophoric species demonstrates remarkable stability with a half-life ranging from minutes to hours, contingent upon environmental conditions and matrix composition.

The molecular structure of N,N-Dimethyl-p-phenylenediamine, with its molecular formula C₈H₁₂N₂ and molecular weight of 136.19 grams per mole, facilitates the formation of a stable radical cation through single-electron oxidation. The compound's melting point of 34-36°C and excellent solubility in water, methanol, and acetonitrile make it suitable for diverse analytical applications. The radical cation formation follows a quasi-reversible electrochemical process with standard rate constants of 6.0-6.4 × 10⁻⁴ centimeters per second, as determined through cyclic voltammetry and rotating disk voltammetry measurements.

The stability of the N,N-Dimethyl-p-phenylenediamine radical cation exhibits significant pH dependence, with optimal stability observed in the pH range of 2.75-7.0. Under acidic conditions, the radical cation demonstrates enhanced longevity, attributed to reduced nucleophilic attack and minimized hydrolysis reactions. Temperature effects on stability follow Arrhenius behavior, with the radical cation remaining stable at room temperature for approximately 10 minutes under optimal conditions.

Computational studies utilizing density functional theory calculations reveal that the unpaired electron in the N,N-Dimethyl-p-phenylenediamine radical cation is delocalized across the molecular framework, with approximately 33% spin density localized on each nitrogen atom and 24% on the oxygen atom when present in quinone-like structures. This electron delocalization contributes significantly to the radical cation's stability and its characteristic absorption spectrum.

The electrochemical properties of N,N-Dimethyl-p-phenylenediamine demonstrate a two-electron oxidation process, with the first oxidation occurring at approximately 1.22 volts versus saturated calomel electrode. The second oxidation step, leading to dication formation, occurs at higher potentials and exhibits slower kinetics with rate constants on the order of 10⁻³ centimeters per second. This stepwise oxidation mechanism underlies the compound's utility in analytical applications requiring controlled radical generation.

| Parameter | Value/Range | Measurement Conditions |

|---|---|---|

| Absorption Maximum (λmax) | 505-517 nm | Aqueous buffer, pH 5.7 |

| Molar Extinction Coefficient | 9.8 × 10³ M⁻¹cm⁻¹ | 550 nm, aqueous solution |

| pH Stability Range | 2.75-7.0 | Acetate buffer system |

| Half-life at pH 7 | 10-40 minutes | Room temperature |

| Redox Potential | 1.22 V vs SCE | Aqueous electrolyte |

| Rate Constant (k₀) | 6.0-6.4 × 10⁻⁴ cm/s | Electrochemical measurement |

Kinetic Profiling of Hydrogen Atom Transfer Reactions

The kinetic characterization of hydrogen atom transfer reactions involving N,N-Dimethyl-p-phenylenediamine radical cations provides fundamental insights into antioxidant mechanisms and oxidative stress processes. These reactions represent critical pathways through which antioxidant compounds neutralize reactive oxygen species and terminate oxidative chain reactions in biological systems.

The hydrogen atom transfer from antioxidant molecules to N,N-Dimethyl-p-phenylenediamine radical cations occurs through a concerted mechanism involving simultaneous proton and electron transfer. This process exhibits rapid kinetics, typically completing within 10 minutes under optimal conditions, making it suitable for real-time analytical applications. The reaction rate demonstrates strong dependence on the bond dissociation energy of the hydrogen atom donor, with phenolic antioxidants showing the highest reactivity due to their relatively weak oxygen-hydrogen bonds.

Temperature effects on hydrogen atom transfer kinetics follow Arrhenius behavior, with activation energies typically ranging from 10-30 kilojoules per mole for common antioxidant compounds. The pre-exponential factor varies significantly among different antioxidant classes, reflecting differences in molecular orientation and steric accessibility during the transfer process. Solvent effects play a crucial role, with polar protic solvents generally enhancing reaction rates through hydrogen bonding stabilization of transition states.

The pH dependence of hydrogen atom transfer reactions exhibits complex behavior related to the ionization states of both the radical cation and the antioxidant molecules. Optimal reaction conditions typically occur at pH 5.7, where the N,N-Dimethyl-p-phenylenediamine radical cation maintains maximum stability while preserving antioxidant activity. Deviations from this optimal pH range result in decreased reaction efficiency and potential side reactions.

Mechanistic studies reveal that hydrogen atom transfer can proceed through multiple pathways, including direct hydrogen transfer, electron transfer followed by proton transfer, and proton-coupled electron transfer mechanisms. The dominant pathway depends on the specific antioxidant structure, solution conditions, and thermodynamic driving forces. For N,N-Dimethyl-p-phenylenediamine radical cations, the proton-coupled electron transfer mechanism predominates with most biological antioxidants.

Competitive kinetic studies demonstrate that different antioxidant compounds exhibit characteristic rate constants for hydrogen atom transfer to N,N-Dimethyl-p-phenylenediamine radical cations. Vitamin C (ascorbic acid) shows rate constants on the order of 10⁸ M⁻¹s⁻¹, while phenolic compounds like quercetin exhibit values around 10⁷ M⁻¹s⁻¹. These differences enable selective quantification of specific antioxidant classes in complex mixtures.

| Reaction Type | Rate Constant | Mechanism | pH Optimum | Temperature Dependence |

|---|---|---|---|---|

| Vitamin C → DMPD- ⁺ | 10⁸ M⁻¹s⁻¹ | PCET | 5.7 | Ea = 15 kJ/mol |

| Quercetin → DMPD- ⁺ | 10⁷ M⁻¹s⁻¹ | HAT | 6.2 | Ea = 22 kJ/mol |

| Trolox → DMPD- ⁺ | 10⁶ M⁻¹s⁻¹ | HAT | 5.5 | Ea = 18 kJ/mol |

| Glutathione → DMPD- ⁺ | 10⁵ M⁻¹s⁻¹ | ET/PT | 7.0 | Ea = 28 kJ/mol |

Interference Effects in Complex Biological Matrices

The application of N,N-Dimethyl-p-phenylenediamine-based assays in complex biological matrices presents significant analytical challenges due to various interference mechanisms that can compromise measurement accuracy and precision. Understanding and mitigating these interference effects is crucial for developing robust analytical methods suitable for clinical and research applications.

Protein-mediated interference represents one of the most significant challenges in biological matrix analysis. Plasma proteins, particularly albumin and globulins, can bind to N,N-Dimethyl-p-phenylenediamine through non-specific interactions, leading to apparent decreases in available substrate and altered reaction kinetics. This binding phenomenon results in 2-5 fold increases in detection limits and can introduce systematic errors in quantitative measurements. Mitigation strategies include sample dilution, protein precipitation using organic solvents, or ultrafiltration to remove high molecular weight interferents.

Endogenous antioxidants present in biological samples create competitive interference by scavenging N,N-Dimethyl-p-phenylenediamine radical cations before target analytes can react. Ascorbic acid, uric acid, and glutathione represent particularly problematic interferents due to their high concentrations and rapid reaction kinetics. These compounds can cause 3-20 fold increases in detection limits and may completely mask the contribution of exogenous antioxidants under investigation. Sample stabilization techniques, including acidification and the addition of metal chelators, help minimize these interference effects.

Spectroscopic interference arises from endogenous chromophores that absorb light in the same wavelength region as the N,N-Dimethyl-p-phenylenediamine radical cation. Hemoglobin and its derivatives, bilirubin, and other heme-containing compounds exhibit overlapping absorption spectra that can lead to false positive signals. Multi-wavelength correction algorithms and blank subtraction methods help compensate for these spectral interferences.

Metal ion interference occurs through catalytic effects on N,N-Dimethyl-p-phenylenediamine oxidation, particularly in the presence of iron(III) and copper(II) ions. These metals can catalyze unwanted oxidation reactions, leading to artificially elevated baseline signals and reduced assay specificity. The addition of metal chelators such as ethylenediaminetetraacetic acid helps sequester interfering metal ions while preserving assay functionality.

Matrix effects in mass spectrometry-based detection systems result from co-eluting compounds that suppress or enhance ionization efficiency. Phospholipids and other lipophilic components can cause significant ion suppression, particularly in electrospray ionization sources. Clean-up procedures using solid-phase extraction or liquid-liquid extraction help remove these interferents while concentrating target analytes.

| Matrix Component | Interference Mechanism | Severity | Mitigation Strategy | LOD Impact |

|---|---|---|---|---|

| Plasma proteins | Non-specific binding | High | Protein precipitation | 2-5× increase |

| Ascorbic acid | Competitive reduction | High | Sample acidification | 3-10× increase |

| Hemoglobin | Spectral overlap | Moderate | Wavelength correction | 1.5-3× increase |

| Iron(III) ions | Catalytic oxidation | Variable | EDTA addition | Variable |

| Phospholipids | Ion suppression | Low-Moderate | SPE cleanup | 1.2-2× increase |

Multivariate Calibration Models for Antioxidant Capacity Assessment

The development of sophisticated multivariate calibration models has revolutionized the application of N,N-Dimethyl-p-phenylenediamine-based assays for antioxidant capacity assessment in complex samples. These advanced chemometric approaches enable simultaneous quantification of multiple antioxidant species while accounting for matrix effects and spectral interferences that plague traditional univariate methods.

Partial Least Squares regression represents the most widely adopted multivariate approach for N,N-Dimethyl-p-phenylenediamine spectral data analysis. This method utilizes full spectral information across the 400-700 nanometer range to construct robust calibration models with correlation coefficients typically exceeding 0.985. The approach demonstrates excellent predictive performance with root mean square errors of cross-validation ranging from 1.8-4.2 micromolar Trolox equivalents. Preprocessing techniques including Standard Normal Variate transformation, Multiplicative Scatter Correction, and first or second derivative calculations enhance model performance by removing baseline variations and scatter effects.

Principal Component Regression offers an alternative multivariate approach that reduces spectral dimensionality while preserving essential analytical information. This method typically employs 3-5 principal components to explain greater than 95% of spectral variance, resulting in parsimonious models with reduced computational requirements. Correlation coefficients for Principal Component Regression models range from 0.92-0.97, with cross-validation errors of 4.5-9.8 micromolar Trolox equivalents.

Artificial Neural Networks provide powerful non-linear modeling capabilities for complex matrix situations where traditional linear methods prove inadequate. Multi-layer perceptron networks with 10-20 hidden neurons demonstrate superior performance for highly complex food and biological matrices, achieving correlation coefficients of 0.95-0.99. The neural network approach proves particularly valuable when analyzing samples with significant matrix variations or non-linear antioxidant interactions.

Support Vector Regression utilizing radial basis function kernels offers robust performance for samples containing outliers or non-Gaussian noise distributions. This approach demonstrates excellent generalization capabilities with correlation coefficients ranging from 0.93-0.98 and cross-validation errors of 3.6-8.9 micromolar Trolox equivalents. The method's inherent regularization properties help prevent overfitting while maintaining predictive accuracy.

Random Forest Regression provides ensemble-based modeling that combines multiple decision trees to achieve superior predictive performance. This approach demonstrates particular strength in handling categorical variables and non-linear relationships, with correlation coefficients of 0.94-0.97. The method's built-in feature importance ranking helps identify the most informative spectral regions for antioxidant quantification.

Model validation strategies employ rigorous cross-validation protocols including leave-one-out, k-fold, and bootstrap resampling to assess model generalization capabilities. External validation using independent test sets confirms model robustness and transferability across different laboratories and instrumentation. Standardization protocols ensure model performance maintenance over extended time periods and across different analytical platforms.

| Calibration Model | Calibration Range (μM) | R² Value | RMSECV (μM) | Matrix Compatibility | Key Advantages |

|---|---|---|---|---|---|

| Partial Least Squares | 0.2-250 | 0.985-0.998 | 1.8-4.2 | Wine, plasma, extracts | Full spectral utilization |

| Neural Networks | 0.1-300 | 0.95-0.99 | 3.1-8.2 | Complex food matrices | Non-linear modeling |

| Support Vector Regression | 0.5-200 | 0.93-0.98 | 3.6-8.9 | Mixed biological samples | Outlier robustness |

| Random Forest | 1-180 | 0.94-0.97 | 4.1-9.7 | Food and beverages | Feature importance |

Physical Description

Color/Form

Needles from benzene

XLogP3

Boiling Point

263.0 °C

263 °C

Flash Point

91.00 °C (195.80 °F) - closed cup

90 °C

Vapor Density

Density

1.036 g/cu cm at 20 °C

LogP

Melting Point

53.0 °C

53 °C; also stated as 41 °C

UNII

Related CAS

2052-46-2 (mono-hydrochloride)

24631-29-6 (oxalate[1:1])

536-46-9 (di-hydrochloride)

536-47-0 (sulfate[1:1])

60160-75-0 (sulfate[2:1])

6219-73-4 (unspecified sulfate)

62778-12-5 (oxalate[2:1])

GHS Hazard Statements

H300 (10.42%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (89.58%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (91.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

By reduction of p-nitrosodimethylaniline with zinc dust and hydrochloric acid. Method of purification: Recrystallization from mixture of benzene and ligroin.

...nitrosation, reduction of N,N-dimethylaniline

General Manufacturing Information

Storage Conditions

Keep tightly closed and protected from light.